![molecular formula C51H103N3O2 B14585917 N,N'-[(Methylazanediyl)di(propane-3,1-diyl)]didocosanamide CAS No. 61169-59-3](/img/structure/B14585917.png)
N,N'-[(Methylazanediyl)di(propane-3,1-diyl)]didocosanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-[(Methylazanediyl)di(propane-3,1-diyl)]didocosanamide is a complex organic compound with a unique structure that includes a long hydrocarbon chain and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[(Methylazanediyl)di(propane-3,1-diyl)]didocosanamide typically involves a multi-step process. One common method includes the reaction of N,N’-[(Methylazanediyl)di(propane-3,1-diyl)]dimethanesulfonamide with a long-chain fatty acid chloride under basic conditions. The reaction is carried out in an organic solvent such as chloroform or dichloromethane, and the product is purified using column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N’-[(Methylazanediyl)di(propane-3,1-diyl)]didocosanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
N,N’-[(Methylazanediyl)di(propane-3,1-diyl)]didocosanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N,N’-[(Methylazanediyl)di(propane-3,1-diyl)]didocosanamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory responses, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
N,N’-[(Methylazanediyl)di(ethane-2,1-diyl)]bis(N-methylundec-10-enamide): Similar structure but with shorter hydrocarbon chains.
N,N’-[(Methylazanediyl)di(propane-3,1-diyl)]dimethanesulfonamide: Similar core structure but different functional groups.
Uniqueness
N,N’-[(Methylazanediyl)di(propane-3,1-diyl)]didocosanamide is unique due to its long hydrocarbon chain, which imparts specific physicochemical properties such as hydrophobicity and membrane permeability. These properties make it particularly useful in applications requiring interaction with lipid membranes or hydrophobic environments .
Properties
CAS No. |
61169-59-3 |
|---|---|
Molecular Formula |
C51H103N3O2 |
Molecular Weight |
790.4 g/mol |
IUPAC Name |
N-[3-[3-(docosanoylamino)propyl-methylamino]propyl]docosanamide |
InChI |
InChI=1S/C51H103N3O2/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-44-50(55)52-46-42-48-54(3)49-43-47-53-51(56)45-41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h4-49H2,1-3H3,(H,52,55)(H,53,56) |
InChI Key |
XOCFTYBBRKOHPL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)NCCCN(C)CCCNC(=O)CCCCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


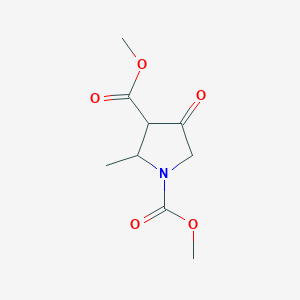
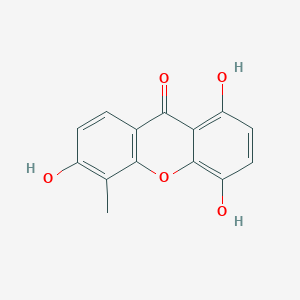
![N,N-Dimethyl[3-(trifluoromethyl)phenyl]methanamine N-oxide](/img/structure/B14585846.png)
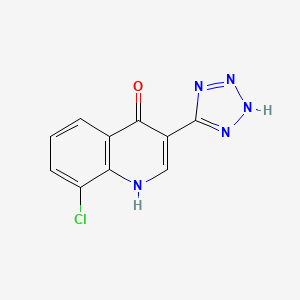
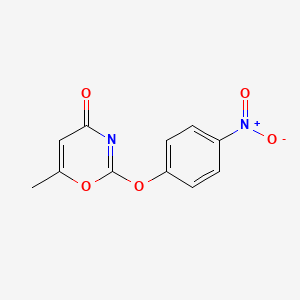

![1H-Indole, 1-[5-(4-chlorophenyl)-1,3-dioxo-4-pentynyl]-](/img/structure/B14585877.png)
![Ethyl 4-[4-(2-aminoethyl)phenyl]butanoate;hydrochloride](/img/structure/B14585878.png)
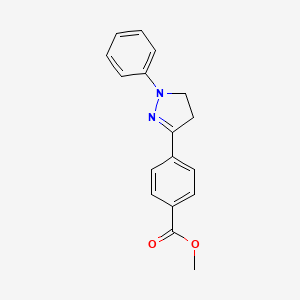



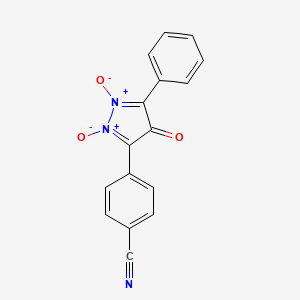
![1-[(3-Ethynyl-1,1,3,3-tetramethyldisiloxanyl)methyl]piperidine](/img/structure/B14585922.png)
